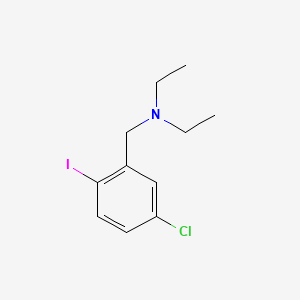
N-(5-Chloro-2-iodobenzyl)-N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-iodobenzyl)-N-ethylethanamine: is an organic compound with the molecular formula C11H15ClIN . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzyl group, which is further connected to an ethylethanamine moiety. The unique combination of these functional groups makes this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of N-(5-Chloro-2-iodobenzyl)-N-ethylethanamine typically begins with 5-Chloro-2-iodobenzyl alcohol .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-Chloro-2-iodobenzyl)-N-ethylethanamine can undergo nucleophilic substitution reactions due to the presence of the halogen atoms (chlorine and iodine) on the benzyl group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the amine group can lead to the formation of corresponding nitroso or nitro compounds.
Reduction Products: Reduction can yield primary or secondary amines depending on the reaction conditions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(5-Chloro-2-iodobenzyl)-N-ethylethanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate the effects of halogenated benzylamines on biological systems.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of N-(5-Chloro-2-iodobenzyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
- N-(5-Chloro-2-iodobenzyl)-2-butanamine
- 5-Chloro-2-iodobenzyl alcohol
- N-(5-Chloro-2-iodobenzyl)-N-methylethanamine
Uniqueness: N-(5-Chloro-2-iodobenzyl)-N-ethylethanamine is unique due to its specific combination of chlorine and iodine atoms on the benzyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H15ClIN |
|---|---|
Molecular Weight |
323.60 g/mol |
IUPAC Name |
N-[(5-chloro-2-iodophenyl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C11H15ClIN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
IAEMEPRVSDFHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















